1-Ethylpiperidine-2,4-dione
Overview
Description
1-Ethylpiperidine-2,4-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aromatase Inhibition
1-Ethylpiperidine-2,4-dione and its analogues have been extensively studied for their inhibitory activity on aromatase, an enzyme crucial in estrogen synthesis. Studies have shown that various analogues of this compound, like the 4-pyridyl analogue, are competitive inhibitors of aromatase. These findings suggest potential applications in the treatment of estrogen-dependent diseases, such as breast cancer (Foster et al., 1985), (Staněk et al., 1991).
Enzyme System Inhibition
Research has explored the structural features of this compound that influence its inhibitory activity on the cholesterol side-chain cleavage enzyme system (desmolase) and aromatase. Certain analogues are noted to be selective in their inhibition, targeting only one of these enzyme systems. This specificity could be beneficial in developing targeted treatments for hormone-dependent cancers (Foster et al., 1983).
Molecular Structure Studies
The molecular structure of derivatives of this compound, such as N-ethylpiperidine betaine, has been studied. These studies offer insights into the hydrogen bond formations and conformational preferences of these molecules, which can be pivotal in the design of new drugs and materials (Dega-Szafran et al., 2013).
Potential for Endocrine Therapy
Derivatives of this compound have shown promise as potential drugs for endocrine therapy, particularly in the treatment of hormone-dependent tumors like breast cancer. The ability of these compounds to inhibit aromatase effectively positions them as candidates for further investigation in this field (Rowlands et al., 1988).
Metabolic Studies
Investigations into the metabolism of aminoglutethimide, a derivative of this compound, have been conducted to understand its metabolic pathways and potential toxic metabolites. Such studies are crucial for the safe and effective use of this compound in clinical settings, especially in cancer treatment (Foster et al., 1984).
Safety and Hazards
The safety data sheet for 1-Ethylpiperidine-2,4-dione indicates that it is harmful if swallowed . Precautionary measures include avoiding direct contact with the substance, ensuring sufficient ventilation of the area, not handling in a confined space, and avoiding the formation or spread of dust in the air .
Future Directions
Piperidine derivatives, including 1-Ethylpiperidine-2,4-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, to which 1-ethylpiperidine-2,4-dione belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It is known that piperidine derivatives can affect various biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Properties
IUPAC Name |
1-ethylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKSRFISPYBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.